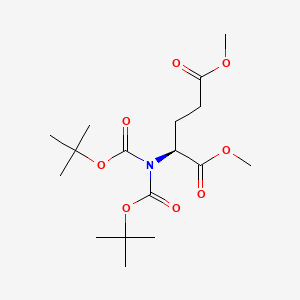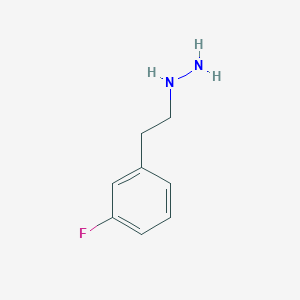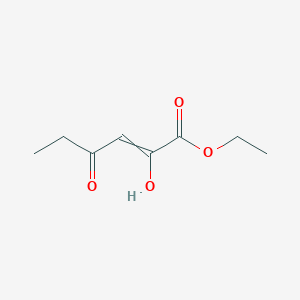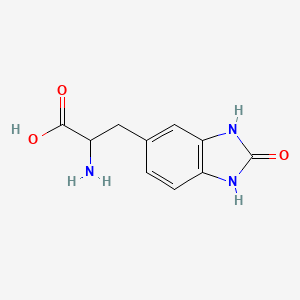
1-(4-Amino-2,5-difluoro-phenyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-2,5-difluoro-phenyl)-ethanone is an organic compound with the molecular formula C8H7F2NO This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with an ethanone group
準備方法
The synthesis of 1-(4-Amino-2,5-difluoro-phenyl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2,5-difluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The final step involves the acylation of the amino group with acetyl chloride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
1-(4-Amino-2,5-difluoro-phenyl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Amino-2,5-difluoro-phenyl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-Amino-2,5-difluoro-phenyl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
1-(4-Amino-2,5-difluoro-phenyl)-ethanone can be compared with other similar compounds such as:
2-Amino-4,5-difluorophenylboronic acid: This compound has similar fluorine and amino substitutions but differs in the presence of a boronic acid group.
1-(4-Amino-2,5-difluoro-phenyl)-acetic acid: This compound has an acetic acid group instead of an ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H7F2NO |
|---|---|
分子量 |
171.14 g/mol |
IUPAC名 |
1-(4-amino-2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,11H2,1H3 |
InChIキー |
GVICAEANVBCJKK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)

![4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)

![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B15147562.png)

![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)
